Methyl 2-hydroxy-2-(oxan-2-yl)acetate
Description
Methyl 2-hydroxy-2-(oxan-2-yl)acetate is an ester derivative featuring a hydroxyl group and a tetrahydropyran (oxane) ring at the α-position of the acetate moiety. The compound’s core structure combines ester functionality with a cyclic ether (oxane), making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-hydroxy-2-(oxan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)7(9)6-4-2-3-5-12-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJXZPGFKNLTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(oxan-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(oxan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(oxan-2-yl)acetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-(oxan-2-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-(oxan-2-yl)acetate
Reduction: Methyl 2-hydroxy-2-(oxan-2-yl)ethanol
Substitution: Various halogenated derivatives depending on the substituent used
Scientific Research Applications
Organic Synthesis
Methyl 2-hydroxy-2-(oxan-2-yl)acetate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Formation of Complex Molecules : It can be utilized to construct more complex molecules through multicomponent reactions, enhancing synthetic efficiency while minimizing waste .
- Hydrolysis Reactions : The compound can undergo hydrolysis to yield methyl glycolate and 3-hydroxypropanoic acid, making it significant for generating valuable chemical entities.
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for various analytical techniques:
- Chromatography : It is used in liquid chromatography for separating and analyzing compounds due to its ability to form derivatives with different functional groups.
- Mass Spectrometry : The compound can be analyzed using mass spectrometry to determine molecular weight and structural information.
Biochemical Applications
Recent studies have suggested potential biological activities of this compound, particularly in biochemical contexts:
- Enzyme-Catalyzed Reactions : Research indicates it may play a role in enzyme-catalyzed metabolic pathways, which could lead to its application in biocatalysis and metabolic engineering .
- Pharmaceutical Intermediates : Its derivatives are being explored as precursors for pharmaceutical intermediates, indicating promising avenues for therapeutic applications in drug development.
Case Study 1: Synthetic Applications
In a study focusing on the synthesis of novel compounds, this compound was utilized as a starting material to create various derivatives that exhibited enhanced biological activity against specific pathogens. The reactions were optimized using continuous flow reactors to improve yield and purity.
Case Study 2: Metabolomic Profiling
Another research project utilized this compound in untargeted serum metabolomic profiling. The compound was identified as a significant metabolite that changed significantly during specific biological conditions, suggesting its potential as a biomarker for early disease detection .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(oxan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of Methyl 2-hydroxy-2-(oxan-2-yl)acetate with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | Not explicitly reported | C₈H₁₂O₄ | 172.18 | Ester, hydroxyl, oxane ring |
| Methyl 2-hydroxy-2-(oxan-4-yl)acetate | 1249512-65-9 | C₈H₁₂O₄ | 172.18 | Ester, hydroxyl, oxane ring (C4) |
| Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | 13672-64-5 | C₉H₁₄O₃ | 170.21 | Ester, hydroxyl, ketone, cyclohexane |
| Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate | 90721-46-3 | C₉H₁₀O₄ | 182.18 | Ester, hydroxyl, phenolic ring |
| Methyl (R)-2-hydroxy-2-[(S)-4-oxotetrahydro-2H-pyran-3-yl]acetate | Not provided | C₉H₁₄O₅ | 202.20 | Ester, hydroxyl, oxane ring, ketone |
*Inferred properties based on analogs.
Key Observations :
- Oxane vs. Cyclohexane Rings : The oxane ring in this compound introduces ether oxygen, enhancing polarity compared to cyclohexane derivatives (e.g., Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate). This affects solubility in polar solvents .
Research Findings and Data Tables
Table 2: Key Research Findings
Biological Activity
Methyl 2-hydroxy-2-(oxan-2-yl)acetate is a compound of significant interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions. The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological molecules, influencing their structure and function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyl group can engage in hydrogen bonding with various biomolecules, while the ester moiety can undergo hydrolysis to release active metabolites that participate in biochemical pathways.
1. Pharmaceutical Research
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for therapeutic effects, including anti-inflammatory and antimicrobial activities. Research indicates that compounds derived from this molecule may exhibit potential as drug candidates.
2. Biochemical Studies
The compound is utilized in biochemical studies aimed at investigating enzyme-catalyzed reactions and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic processes and enzyme functionality .
3. Industrial Applications
In addition to its biological significance, this compound is employed in the production of polymers and resins, highlighting its versatility beyond biological contexts.
Case Study: Antimicrobial Activity
A study examining the antimicrobial properties of various compounds identified derivatives of this compound as exhibiting significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent efficacy, suggesting potential for development into antimicrobial agents .
Research Findings: Metabolomic Profiling
Untargeted metabolomic profiling has revealed that compounds similar to this compound can serve as biomarkers for diseases such as schistosomiasis. The identification of metabolites that change significantly during disease progression underscores the importance of this compound class in diagnostic applications .
Data Tables
Q & A
Q. What are the key synthetic routes and reaction conditions for Methyl 2-hydroxy-2-(oxan-2-yl)acetate?
The synthesis typically involves multi-step reactions starting with hydroxyacetate derivatives and oxane (tetrahydropyran) intermediates. Key steps include:
- Esterification : Reacting 2-hydroxyacetic acid with methanol under acidic conditions to form methyl 2-hydroxyacetate.
- Oxane Ring Formation : Introducing the oxan-2-yl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium or acid-mediated cyclization .
- Purification : Chiral separation using columns like Cyclohexyl-β or CP-Chirasil-Dex CB (GC) to isolate stereoisomers. Yields range from 70–92%, depending on reaction optimization .
Q. What analytical techniques are recommended for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
Q. What safety protocols are critical during handling?
- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to flammability (GHS Category 4) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced Research Questions
Q. How can stereochemical isomers of this compound be resolved and validated?
Stereoisomer separation requires:
- Chiral Chromatography : Use columns like Chiralpak IA (HPLC) or CP-Chirasil-Dex CB (GC) to distinguish enantiomers based on retention times .
- Optical Rotation : Compare experimental [α]D values with literature (e.g., –45° for specific isomers) .
- X-ray Crystallography : Definitive confirmation of absolute configuration for ambiguous cases .
Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be addressed?
- Cross-Validation : Replicate experiments under standardized conditions (solvent, temperature).
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR discrepancies, verify sample purity via TLC or GC-MS .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify anomalies .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes for regioselective oxane coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during esterification .
Q. How is this compound applied in drug delivery or polymer research?
- Drug Delivery : The ester and ether linkages enable pH-sensitive hydrolysis, making it a candidate for controlled-release formulations .
- Polymer Synthesis : Serves as a monomer for biodegradable polyesters due to its hydroxyl and ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
